molecular formula C9H9NO B1351193 4-(2-Hydroxyethyl)benzonitrile CAS No. 69395-13-7

4-(2-Hydroxyethyl)benzonitrile

Cat. No.: B1351193
CAS No.: 69395-13-7
M. Wt: 147.17 g/mol
InChI Key: RBSJBNYPTGMZIH-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, where a hydroxyethyl group is attached to the benzene ring

Biochemical Analysis

Biochemical Properties

4-(2-Hydroxyethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in liver cells, this compound can modulate the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to handle toxic substances .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the binding of this compound to cytochrome P450 enzymes can alter their catalytic activity, impacting the metabolism of other compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing detoxification processes in the liver. At high doses, it can exhibit toxic effects, including liver damage and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels in the body. The specific pathways and enzymes involved in the metabolism of this compound are crucial for understanding its overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, in liver cells, this compound is transported into the cells by organic anion transporters, which facilitate its uptake and distribution within the liver .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, this compound may be localized to the endoplasmic reticulum in liver cells, where it interacts with cytochrome P450 enzymes and influences their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with ethylene oxide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 4-(2-nitroethyl)benzonitrile using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(2-Carboxyethyl)benzonitrile

    Reduction: 4-(2-Aminoethyl)benzonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)benzonitrile depends on its specific application. In general, the hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)benzonitrile
  • 4-(2-Aminoethyl)benzonitrile
  • 4-(2-Chloroethyl)benzonitrile

Uniqueness

4-(2-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and properties. The hydroxyethyl group enhances the compound’s solubility in polar solvents, while the nitrile group provides a site for further chemical modifications.

Properties

IUPAC Name

4-(2-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSJBNYPTGMZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384190
Record name 4-(2-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69395-13-7
Record name 4-(2-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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